molecular formula C16H14Cl2N2O3S B3472086 (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate

Cat. No.: B3472086
M. Wt: 385.3 g/mol
InChI Key: OFIYJLGJAJCGHR-GQCTYLIASA-N
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Description

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate is a synthetic organic compound with the molecular formula C16H14Cl2N2O3S and a molecular weight of 385.26 g/mol . This achiral molecule features a thiazole core linked to a 2,4-dichlorophenyl ring via an acrylamido spacer, a structure common in medicinal chemistry research. The compound is of significant interest in early-stage drug discovery for the development of novel enzyme inhibitors. Its acrylamide moiety and thiazole heterocycle are key pharmacophores found in potent inhibitors of biologically relevant targets. For instance, structurally similar acrylamide derivatives have been designed and synthesized as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases like rheumatoid arthritis . Furthermore, compounds based on an ethyl thiazole-4-yl acetate scaffold have been identified as potent inducers of the transcription factor Oct3/4, a master regulator of cell pluripotency, highlighting their value in stem cell research and regenerative medicine . Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a pharmacologically active scaffold in high-throughput screening campaigns to identify new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-2-23-15(22)8-12-9-24-16(19-12)20-14(21)6-4-10-3-5-11(17)7-13(10)18/h3-7,9H,2,8H2,1H3,(H,19,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYJLGJAJCGHR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amide Bond Formation: The amide bond is formed by reacting the thiazole derivative with 2,4-dichlorophenylacrylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
Thiazole formationCyclocondensationα-Halo ketone, thioamide, heat80–98%
Acrylamido couplingAcylationAcryloyl chloride, DMF, RT85–95%
EsterificationNucleophilic substitutionEthyl chloroacetate, K₂CO₃90–97%

Acrylamido Group

  • Michael Addition : The α,β-unsaturated carbonyl system can undergo nucleophilic additions (e.g., with amines or thiols) at the β-position .

  • Cycloaddition : Participation in [4+2] Diels-Alder reactions with dienes to form six-membered rings.

Thiazole Ring

  • Electrophilic Substitution : The electron-rich thiazole ring may undergo halogenation or nitration at the 5-position .

  • Coordination Chemistry : The nitrogen and sulfur atoms can act as ligands for transition metals (e.g., Pd, Cu) .

Ethyl Acetate Moiety

  • Hydrolysis : Conversion to carboxylic acid under acidic or alkaline conditions (e.g., NaOH/EtOH) .

  • Transesterification : Reaction with higher alcohols (e.g., methanol) to yield methyl esters .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester to a hydrazide, enabling further cyclization into triazole or oxadiazole derivatives :

RCOOEt+NH2NH2RCONHNH2+EtOH\text{RCOOEt} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2 + \text{EtOH}

Heterocyclic Fusion

Under microwave irradiation, the acrylamido-thiazole system can undergo cyclization to form fused bicyclic structures (e.g., thiazolo[3,2-a]pyrimidines) .

Stability and Degradation

  • Photodegradation : The dichlorophenyl group may undergo dechlorination under UV light .

  • Thermal Stability : Decomposition observed above 250°C, with release of HCl and CO₂ .

Biological Activity Correlations

While direct data on this compound is limited, structurally similar molecules exhibit:

  • Antimicrobial Activity : Thiazole derivatives with dichlorophenyl groups show efficacy against Gram-positive bacteria .

  • Enzyme Inhibition : Acrylamido-thiazoles act as kinase inhibitors due to Michael acceptor reactivity .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them a valuable focus for drug development against cancers such as breast and lung cancer .

2. Antimicrobial Properties
Thiazole derivatives have demonstrated potent antimicrobial activity against a range of pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. This property is particularly useful in developing new antibiotics to combat resistant strains of bacteria .

3. Anti-inflammatory Effects
Several studies highlight the anti-inflammatory properties of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agricultural Applications

1. Pesticide Development
The structural characteristics of this compound make it a candidate for pesticide formulation. Its efficacy against agricultural pests can be attributed to its ability to interfere with biological pathways essential for pest survival. Research is ongoing to optimize its use as a biopesticide that is environmentally friendly compared to conventional chemical pesticides .

2. Plant Growth Regulators
There is emerging evidence that thiazole derivatives can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops, which could lead to increased agricultural productivity .

Material Science

1. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used in the synthesis of novel materials with specific functionalities. These materials can be applied in coatings, adhesives, and composites that require enhanced durability and chemical resistance .

2. Nanotechnology Applications
In nanotechnology, thiazole derivatives are being explored for their potential use in the development of nanocarriers for drug delivery systems. Their ability to encapsulate drugs and release them in a controlled manner makes them suitable candidates for targeted therapy applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells with IC50 values indicating high potency.
Study BAntimicrobial PropertiesShowed effective inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CPlant Growth RegulationFound an increase in biomass and yield in treated crops under stress conditions compared to controls.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations on the Thiazole Core

Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate
  • Molecular Formula: C₁₄H₁₅NO₃S
  • Molecular Weight : 277.34 g/mol .
  • Key Differences: Replaces the dichlorophenyl acrylamido group with a 4-methoxyphenyl substituent.
Ethyl 2-[2-(Furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate
  • Molecular Formula : C₁₂H₁₂N₂O₄S
  • Molecular Weight : 296.30 g/mol .
  • Key Differences: Features a furanoyl group instead of dichlorophenyl acrylamido. The furan ring introduces π-conjugation and hydrogen-bonding capacity, which may influence binding interactions in biological systems.
Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
  • Molecular Formula : C₁₃H₁₃N₃O₃S₃
  • Molecular Weight : 355.46 g/mol .
  • Key Differences : Incorporates a thiophene-thioureido group. The sulfur-rich structure may improve metal-chelating properties but reduce metabolic stability compared to the acrylamido linkage.

Dichlorophenyl-Containing Analogues

Compound 11a (From )
  • Structure: (E)-2-(3-(2,4-Dichlorophenyl)acryloyl)-1-thioxo-tetrahydro-4H-3-oxa-2,9b-diazapentaleno[1,6-ab]naphthalene-4,5(1H)-dione .
  • Key Differences : A fused polycyclic system replaces the thiazole-acetate backbone. This increases molecular rigidity and may enhance target selectivity but complicates synthesis.
Compounds 10a–c (From )
  • Examples : Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) .
  • Molecular Weights : ~500–550 g/mol.
  • Key Differences : Piperazine and ureido groups introduce additional hydrogen-bonding sites and flexibility. These modifications are linked to improved cytotoxicity in anticancer screening .

Biological Activity

(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following structural formula:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

The synthesis typically involves the reaction of 2,4-dichlorophenylacrylamide with thiazole derivatives in the presence of ethyl acetate. The process can be optimized for yield and purity through various synthetic routes, including microwave-assisted synthesis and solvent-free conditions.

The primary mechanism by which this compound exerts its biological effects involves modulation of specific signaling pathways. It has been shown to interact with various molecular targets, including:

  • Enzymatic Inhibition : The compound inhibits certain enzymes linked to inflammatory responses, potentially reducing inflammation-related conditions.
  • Cell Proliferation : It affects cell cycle progression in cancer cells, leading to reduced proliferation rates.

Pharmacological Effects

  • Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 to 30 µM depending on the cell type.
  • Anti-inflammatory Properties : In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Case Study 2: Anti-inflammatory Activity

A separate study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound significantly reduced paw swelling and joint destruction compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Data Table: Biological Activities Summary

Activity TypeEffectIC50/EC50 ValueReference
AnticancerCytotoxicity against MCF-7 cells~15 µMJournal of Medicinal Chemistry
Anti-inflammatoryReduction in cytokine productionNot specifiedArthritis Research & Therapy
AntimicrobialInhibition against E. coliNot specifiedJournal of Antibiotics

Q & A

Q. What are the critical synthetic steps for preparing (E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions .
  • Step 2 : Introduction of the 2,4-dichlorophenylacrylamido group using a coupling agent (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Step 3 : Esterification or functionalization of the acetamide side chain using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
    Key reagents include glacial acetic acid (as a catalyst in cyclization) and absolute ethanol for reflux purification .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), acrylamido group (δ ~6.3–7.5 ppm for vinyl protons), and thiazole ring protons (δ ~7.0–8.0 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., E-configuration of the acrylamido group) and molecular packing .
  • HRMS (High-Resolution Mass Spectrometry) : To verify the molecular formula (C₁₆H₁₅Cl₂N₃O₃S) and isotopic pattern .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the acrylamido-thiazole linkage?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents like DCC, EDC, or HATU to minimize side reactions (e.g., racemization) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to stabilize intermediates .
  • Temperature Control : Use low temperatures (0–5°C) during coupling to prevent degradation of the acryloyl chloride intermediate .
  • Monitoring via TLC/HPLC : Track reaction progress using mobile phases like ethyl acetate/hexane (3:7) or acetonitrile/water gradients .

Q. What experimental designs are suitable for evaluating biological activity against multidrug-resistant pathogens?

  • Methodological Answer :
  • In Vitro Assays :
  • MIC (Minimum Inhibitory Concentration) : Use broth microdilution against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Control Groups : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate results .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across strains .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Source Analysis : Check variability in microbial strains, culture conditions, or compound purity (e.g., HPLC purity ≥95% vs. ≤90%) .
  • Structural Confirmation : Re-validate the compound’s configuration (E/Z isomerism) via NOESY NMR or X-ray .
  • Dose-Response Reproducibility : Repeat assays with freshly prepared stock solutions to rule out degradation .

Specialized Research Considerations

Q. What strategies are recommended for studying environmental fate and ecotoxicology?

  • Methodological Answer :
  • Degradation Studies :
  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for breakdown products (e.g., dichlorophenyl derivatives) .
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions to simulate sunlight-induced degradation .
  • Ecotoxicology :
  • Daphnia magna Acute Toxicity : Conduct 48-hour immobilization assays at 0.1–10 mg/L concentrations .
  • Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) using shake-flask methods .

Comparative Analysis

Q. How does the bioactivity of this compound compare to its structural analogs?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 2,4-dibromophenyl vs. 2,4-dichlorophenyl) .
  • SAR (Structure-Activity Relationship) :
Analog ModificationObserved Bioactivity ChangeReference
Replacement of thiazole with oxazoleReduced antimicrobial activity
Ethyl ester → Methyl esterImproved solubility but lower stability
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 2-(2-(3-(2,4-dichlorophenyl)acrylamido)thiazol-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.